![molecular formula C11H20N2O2 B2966121 6-Amino-1-Boc-1-azaspiro[3.3]heptane CAS No. 1638769-04-6](/img/structure/B2966121.png)

6-Amino-1-Boc-1-azaspiro[3.3]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

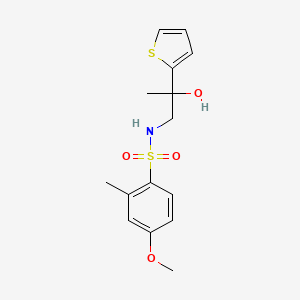

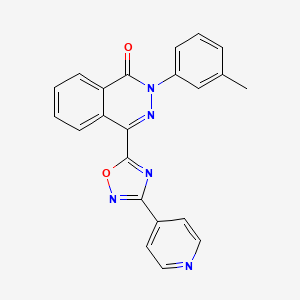

6-Amino-1-Boc-1-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1374659-19-4 . It has a molecular weight of 212.29 . The compound is typically stored in a refrigerator and has a physical form of oil .

Synthesis Analysis

The synthesis of 1-azaspiro[3.3]heptanes, which includes this compound, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The β-lactam ring is then reduced with alane to produce 1-azaspiro[3.3]heptanes .Molecular Structure Analysis

The molecular structure of this compound consists of 36 bonds in total. There are 16 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 four-membered rings, 1 (thio-) carbamate (aliphatic), 1 primary amine (aliphatic), and 1 Azetidine .Chemical Reactions Analysis

The key chemical reaction in the synthesis of this compound is the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate .Physical and Chemical Properties Analysis

This compound has a molecular weight of 212.29 . It is stored at refrigerator temperatures and is in the form of oil .科学的研究の応用

Synthesis and Structural Analysis

6-Amino-1-Boc-1-azaspiro[3.3]heptane is recognized for its potential in drug discovery as a sterically constrained diamine building block. Research has developed methods for synthesizing Boc-monoprotected derivatives of cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane. These methods utilize classical malonate alkylation chemistry for constructing cyclobutane rings, with the conformational preferences of these derivatives evaluated by X-ray diffraction. This analysis is crucial for understanding their structural characteristics, which are significant for their application in the development of commercially available drugs (Radchenko et al., 2010).

Building Blocks for Drug Design

The molecule has been incorporated into the synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, which are added to the family of sterically constrained amino acids. These are pivotal for applications in chemistry, biochemistry, and particularly in drug design, offering new avenues for the development of therapeutic agents (Radchenko et al., 2010).

Applications in Palladium-Catalyzed Aryl Amination Reactions

Research has also explored the synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its utility in palladium-catalyzed aryl amination reactions. This showcases the molecule's versatility in synthetic organic chemistry, particularly in the formation of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes, highlighting its applicability in creating diverse chemical structures for further pharmacological evaluation (Burkhard & Carreira, 2008).

Role in Glycosidase Inhibition

Further studies have identified polyhydroxy 4-azaspiro[2.4]heptane derivatives as inhibitors of glycosidases, with particular effectiveness against α-L-fucosidase from bovine kidney. This discovery is significant for medicinal chemistry, as it opens up potential therapeutic applications in treating diseases related to glycosidase activity (Laroche et al., 2006).

Antibacterial Activity

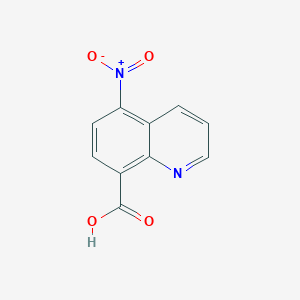

One of the notable applications includes the design and synthesis of compounds with potent antibacterial activity against respiratory pathogens, incorporating 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl groups. These compounds have shown significant in vitro and in vivo activity against a range of pathogens, including multidrug-resistant and quinolone-resistant strains, indicating their potential as effective treatments for respiratory tract infections (Odagiri et al., 2013).

Safety and Hazards

作用機序

Biochemical Pathways

The biochemical pathways affected by 6-Amino-1-Boc-1-azaspiro[3It is known that this compound is a bioisostere of piperidine , suggesting that it may have similar effects on biochemical pathways

Result of Action

The molecular and cellular effects of 6-Amino-1-Boc-1-azaspiro[3As a bioisostere of piperidine

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 6-Amino-1-Boc-1-azaspiro[3.3]heptane interacts with its targets and carries out its functions. For instance, the compound is stored at refrigerator temperatures , suggesting that it may be sensitive to heat3]heptane.

特性

IUPAC Name |

tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(13)6-8(12)7-11/h8H,4-7,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRGEIZJUAJNAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12CC(C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B2966038.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2966039.png)

![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2966040.png)

![5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2966042.png)

![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)pyridine](/img/structure/B2966044.png)

![(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2966047.png)

![3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2966054.png)

![Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate](/img/structure/B2966058.png)